molecular formula C10H16ClN3 B13123396 1-(6-Methylpyridin-2-yl)piperazinehydrochloride

1-(6-Methylpyridin-2-yl)piperazinehydrochloride

Cat. No.: B13123396
M. Wt: 213.71 g/mol
InChI Key: JHGQQLZNYVHMJR-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)piperazinehydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(6-Methylpyridin-2-yl)piperazinehydrochloride typically involves the reaction of 1-(6-Methylpyridin-2-yl)piperazine with hydrochloric acid. The preparation can be carried out using different synthetic routes, including:

Chemical Reactions Analysis

1-(6-Methylpyridin-2-yl)piperazinehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can react with halogenated compounds, such as 3-(Bromomethyl)-5-chloro-1-benzothiophene, in the presence of solvents like acetonitrile and dimethylformamide.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety is known to interact with various receptors and enzymes, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Methylpyridin-2-yl)piperazinehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)piperazine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H

InChI Key

JHGQQLZNYVHMJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CCNCC2.Cl

Origin of Product

United States

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